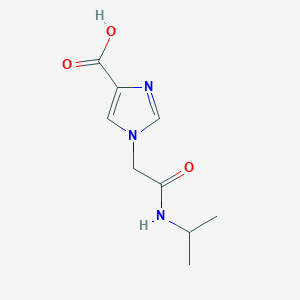
1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound featuring an imidazole ring, a carboxylic acid group, and an isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of an imidazole derivative, followed by the introduction of the isopropylamino group and the carboxylic acid functionality. Key steps include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropylamino group: This step often involves the reaction of an intermediate with isopropylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(methylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
- 1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
- 1-(2-(propylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
Uniqueness
1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-[2-oxo-2-(propan-2-ylamino)ethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6(2)11-8(13)4-12-3-7(9(14)15)10-5-12/h3,5-6H,4H2,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
WKZBAOYJFKURMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















